BenchChemオンラインストアへようこそ!

Urb602

Endocannabinoid Selectivity 2-Arachidonoylglycerol

URB602 (CAS 565460-15-3) is a reversible, non-competitive MAGL inhibitor (IC₅₀ 28±4 µM) that selectively elevates 2-AG without affecting AEA. Unlike irreversible JZL184, URB602 avoids prolonged MAGL blockade and CB1 desensitization, providing transient, titratable effects ideal for ex vivo brain slice electrophysiology and chronic dosing studies. Pair with URB597 to dissect 2-AG vs. AEA pathways in pain, anxiety, and neuroprotection research. ~2,000-fold lower in vivo potency than JZL184 affords a safer dosing range. ≥98% purity.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 565460-15-3
Cat. No. B1682065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrb602
CAS565460-15-3
SynonymsURB602, URB-602, URB 602
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C19H21NO2/c21-19(22-18-12-5-2-6-13-18)20-17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,20,21)
InChIKeyHHVUFQYJOSFTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

URB602: A Reversible, Non-Competitive Monoacylglycerol Lipase Inhibitor for Selective 2-AG Modulation


URB602 (CAS 565460-15-3) is a cell-permeable N-biphenyl carbamate that acts as a selective, non-competitive inhibitor of monoacylglycerol lipase (MAGL/MGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. It exhibits an IC₅₀ of 28 ± 4 μM against rat brain MAGL in vitro and demonstrates functional selectivity by elevating 2-AG levels without affecting anandamide (AEA) concentrations .

Why URB602 Cannot Be Substituted with Alternative MAGL Inhibitors or FAAH Blockers in Experimental Design


While multiple MAGL inhibitors exist, URB602 occupies a distinct pharmacological niche defined by its reversible, non-competitive inhibition mechanism and its functional selectivity for 2-AG over anandamide (AEA). Unlike the widely used irreversible inhibitor JZL184, which causes prolonged MAGL blockade and eventual CB1 receptor desensitization with chronic use, URB602 produces transient, titratable effects that more closely mimic physiological endocannabinoid signaling [1]. Additionally, unlike the FAAH inhibitor URB597, which elevates AEA but not 2-AG, URB602 specifically enhances 2-AG-mediated CB1 and CB2 signaling [2]. These mechanistic and functional differences translate directly into distinct in vivo efficacy profiles and safety margins, making direct substitution scientifically invalid without comparative data [3].

Quantitative Differentiation of URB602 from Closest Analogs: A Comparator-Based Evidence Guide


URB602 Exhibits Functional Selectivity for 2-AG Elevation Over Anandamide Compared to FAAH Inhibitor URB597

In rat hippocampal slice cultures, URB602 (100 μM) elevated 2-AG levels without affecting levels of other endocannabinoid-related substances, including anandamide (AEA) [1]. In contrast, the FAAH inhibitor URB597 (0.3 mg/kg) significantly reduced placebo responses in mice, an effect not observed with URB602, indicating differential functional engagement of endocannabinoid pathways [2].

Endocannabinoid Selectivity 2-Arachidonoylglycerol

URB602 Demonstrates Reversible, Non-Competitive MAGL Inhibition Versus Irreversible Inhibitor JZL184

URB602 inhibits recombinant rat MAGL with an IC₅₀ of 223 ± 63 μM through a rapid, non-competitive mechanism, and dialysis experiments confirm its inhibition is partially reversible rather than irreversible carbamoylation [1]. In contrast, JZL184 is an irreversible MAGL inhibitor that displays time-dependent inhibition with an IC₅₀ of 8 nM against 2-AG hydrolysis .

MAGL Mechanism Reversibility

URB602 Exhibits 2000-Fold Lower In Vivo Antinociceptive Potency than JZL184, Enabling Distinct Dosing Windows

In a rat formalin model of inflammatory pain, intra-paw administration of JZL184 produced greater antinociception than URB602 or 2-AG. The ED₅₀ values for URB602 were 120 ± 51.3 μg (Phase 1) and 66 ± 23.9 μg (Phase 2), whereas JZL184 required only 0.06 ± 0.028 μg (Phase 1) and 0.03 ± 0.011 μg (Phase 2) to achieve comparable effects [1]. Both compounds acted through a common CB1/CB2 receptor-dependent mechanism [2].

Antinociception In Vivo Potency

URB602 Displays Weak Selectivity Over FAAH in Some Assays, Differentiating It from Highly Selective MAGL Inhibitors

In cytosolic fractions from rat brain, URB602 inhibited 2-oleoylglycerol hydrolysis with an IC₅₀ of 25 μM and anandamide (AEA) hydrolysis with an IC₅₀ of 17 μM, demonstrating only ~1.5-fold selectivity for MAGL over FAAH in this system [1]. This contrasts with the high selectivity of JZL184 (>300-fold for MAGL over FAAH) and MJN110 (>10,000-fold) . However, in functional assays using intact hippocampal slices, URB602 elevated 2-AG without affecting AEA, suggesting cell-based context matters [2].

Selectivity FAAH MAGL

URB602 Application Scenarios: Where Its Differentiated Profile Provides Scientific Advantage


Acute or Intermittent 2-AG Signaling Studies Requiring Reversible MAGL Inhibition

URB602's reversible, non-competitive mechanism makes it ideal for experiments requiring acute elevation of 2-AG without the prolonged enzyme blockade caused by irreversible inhibitors like JZL184. This is particularly relevant in ex vivo brain slice electrophysiology, where rapid washout of the inhibitor is needed to restore baseline conditions [1][2].

Comparative Endocannabinoid Pathway Dissection When Paired with FAAH Inhibitors

Because URB602 functionally elevates 2-AG without affecting AEA in intact tissue, it serves as a precise tool for distinguishing 2-AG-mediated effects from those driven by AEA when used in parallel with selective FAAH inhibitors like URB597 [3]. This paired approach is essential for target validation in pain, anxiety, and neuroprotection research [4].

In Vivo Pain Models Requiring Titratable, Wider Therapeutic Dosing Windows

The ~2,000-fold lower in vivo potency of URB602 compared to JZL184 provides a broader and more forgiving dosing range in rodent pain models. This characteristic reduces the likelihood of inducing CB1 receptor desensitization or other on-target adverse effects associated with excessive 2-AG elevation, making URB602 a safer tool for chronic or repeated dosing studies [5].

Studies Investigating Dual MAGL/FAAH Inhibition or Non-Selective Endocannabinoid Enhancement

Given URB602's weak selectivity over FAAH in certain in vitro assays (~1.5-fold), it may be useful as a dual inhibitor in systems where concurrent elevation of both 2-AG and AEA is hypothesized to be synergistic. This application requires rigorous control experiments to parse the contributions of each pathway [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urb602

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.